1-(3-Methoxy-4-nitrophenyl)piperazine
Overview
Description
1-(3-Methoxy-4-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol It is characterized by the presence of a piperazine ring substituted with a 3-methoxy-4-nitrophenyl group
Preparation Methods
The synthesis of 1-(3-Methoxy-4-nitrophenyl)piperazine typically involves the reaction of 3-methoxy-4-nitroaniline with piperazine under specific conditions. One common method includes the following steps :
Starting Materials: 3-methoxy-4-nitroaniline and piperazine.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) for an extended period (24 hours).
Purification: The product is purified by recrystallization from a suitable solvent, such as 1,4-dioxane, to obtain the target compound with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-(3-Methoxy-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methoxy-4-nitrophenyl)piperazine has several applications in scientific research, including:
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)piperazine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access . The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-(3-Methoxy-4-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-(2-Chloro-4-nitrophenyl)piperazine: Similar structure but with a chloro substituent instead of a methoxy group.
1-(4-Nitrophenyl)piperazine: Lacks the methoxy group, making it less polar.
1-(2-Methoxy-4-nitrophenyl)piperidine: Contains a piperidine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-11-8-9(2-3-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFKHBWFRKOXLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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